4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone
Brand Name: Vulcanchem
CAS No.: 898759-37-0
VCID: VC2303809
InChI: InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
SMILES: C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Molecular Formula: C16H12BrFO3
Molecular Weight: 351.17 g/mol

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

CAS No.: 898759-37-0

Cat. No.: VC2303809

Molecular Formula: C16H12BrFO3

Molecular Weight: 351.17 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone - 898759-37-0

Specification

CAS No. 898759-37-0
Molecular Formula C16H12BrFO3
Molecular Weight 351.17 g/mol
IUPAC Name (4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone
Standard InChI InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2
Standard InChI Key LJZPOIVKXKZKOS-UHFFFAOYSA-N
SMILES C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Canonical SMILES C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F

Introduction

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is a synthetic organic compound with a benzophenone core, featuring bromine and fluorine substituents along with a dioxolane ring. This compound is identified by the CAS number 898759-37-0 and has a molecular formula of C₁₆H₁₂BrFO₃ . Its unique structure makes it a valuable compound for various applications in chemistry and biology.

Synthesis Methods

The synthesis of 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone typically involves multi-step organic reactions. A common method includes the bromination of a fluorobenzophenone derivative followed by the introduction of the dioxolane ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .

Chemical Reactions and Applications

This compound can undergo various chemical reactions, including substitution, oxidation, and reduction. These reactions can yield derivatives with different functional groups, which are useful in the synthesis of more complex molecules.

Types of Reactions

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

  • Cyclization: The dioxolane ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Reaction TypeReagentsConditions
SubstitutionSodium hydride (NaH), Potassium tert-butoxide (KOtBu)Polar aprotic solvents like DMSO
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)Acidic or basic conditions
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)Anhydrous solvents

Biological Activity and Research Applications

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone is investigated for its potential biological activity and interactions with biomolecules. Its unique structure suggests potential applications in medicinal chemistry and pharmacology, particularly in modulating signaling pathways and metabolic processes .

Biological Activity Table

ActivityDescription
Signal TransductionModulation of cellular signaling pathways
Metabolic RegulationInfluence on metabolic processes
Gene Expression ModulationPotential effects on gene expression

Comparison with Similar Compounds

This compound is distinct due to its specific arrangement of substituents, which imparts unique chemical and physical properties compared to related benzophenone derivatives.

Comparative Analysis Table

Compound NameStructureAntimicrobial ActivityCytotoxicity
This CompoundStructure with dioxolane and fluorine/bromineUnder investigationUnder investigation
4-Bromo-3-fluorobenzophenoneSimilar without dioxolaneModerate activityHigh cytotoxicity in cancer cells
4-Fluoro-benzophenoneLacks bromine substitutionLow activityModerate cytotoxic effects

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator